molecular formula C11H13ClF3NO3 B13051119 Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hcl

Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hcl

Cat. No.: B13051119
M. Wt: 299.67 g/mol
InChI Key: OCKGVNSKSHOGAD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HCl (CAS: 2135331-20-1) is a hydrochloride salt with the molecular formula C₁₁H₁₃ClF₃NO₃ and a molecular weight of 299.67 g/mol . Its structure comprises an ethyl ester backbone, an amino group at the α-position of the acetate, and a 4-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy (CF₃O-) group is electron-withdrawing, enhancing metabolic stability and lipophilicity, while the hydrochloride salt improves aqueous solubility for pharmaceutical applications.

Properties

Molecular Formula

C11H13ClF3NO3

Molecular Weight

299.67 g/mol

IUPAC Name

ethyl 2-amino-2-[4-(trifluoromethoxy)phenyl]acetate;hydrochloride

InChI

InChI=1S/C11H12F3NO3.ClH/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)18-11(12,13)14;/h3-6,9H,2,15H2,1H3;1H

InChI Key

OCKGVNSKSHOGAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride typically involves the reaction of ethyl 2-bromo-2-(4-(trifluoromethoxy)phenyl)acetate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate HCl

  • Molecular Formula: C₁₁H₁₂ClF₄NO₃
  • Key Differences :
    • Ester Group : Methyl ester (vs. ethyl in the target compound), slightly reducing steric bulk.
    • Substituents : Additional fluorine at the 3-position of the phenyl ring.
    • Stereochemistry : (S)-enantiomer, which may influence receptor binding specificity .

Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate HCl

  • Molecular Formula: C₁₁H₁₅ClFNO₃
  • Key Differences :
    • Substituents : Methoxy (OCH₃) replaces trifluoromethoxy at the para position; fluorine at meta.
    • Electronic Effects : Methoxy is electron-donating, reducing metabolic stability compared to CF₃O- .
  • Implications : Lower oxidative stability and altered pharmacokinetics due to reduced electron withdrawal.

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate (CAS 1206550-93-7)

  • Molecular Formula : C₁₁H₁₁F₃O₃
  • Applications: Likely a precursor for agrochemicals rather than pharmaceuticals .
  • Implications : Reduced biological activity in targets requiring amine interactions.

Ethyl 2-((4-(trifluoromethoxy)phenyl)amino)acetate (CAS 306935-79-5)

  • Molecular Formula: C₁₁H₁₂F₃NO₃
  • Key Differences: Amino Group Position: Amino group directly attached to the phenyl ring (vs. α-position in the target compound). Conformational Flexibility: Altered spatial arrangement affects binding to biological targets .
  • Implications: Different electronic effects (amine vs. ester-linked amino group) may alter solubility and reactivity.

Methyl (2R)-2-amino-2-(2,4-difluorophenyl)acetate HCl

  • Molecular Formula: C₁₀H₁₂ClF₂NO₂
  • Key Differences :
    • Substituents : 2,4-Difluorophenyl group (vs. para-CF₃O-phenyl).
    • Steric Effects : Fluorine atoms at ortho and para positions increase steric hindrance .
  • Implications: Reduced electron withdrawal compared to CF₃O- but enhanced acidity at the α-amino position.

Biological Activity

Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride is a compound that has gained attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

The molecular formula of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride is C12H12ClF3N2O2C_{12}H_{12}ClF_3N_2O_2, with a molecular weight of approximately 299.67 g/mol. The trifluoromethoxy group significantly influences its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Synthesis : The compound is synthesized through nucleophilic substitution, typically involving the reaction of ethyl 2-bromo-2-(4-(trifluoromethoxy)phenyl)acetate with ammonia or an amine source in solvents like ethanol or methanol. Purification methods include recrystallization or chromatography.

Antimicrobial Properties

Research indicates that Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.25 mg/mL
Bacillus subtilis1.25 mg/mL
Klebsiella pneumoniae0.625 mg/mL
Mycobacterium tuberculosis H37Rv6.25 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. The presence of the trifluoromethoxy group enhances its binding affinity to enzymes and receptors involved in inflammatory processes, which may modulate immune responses effectively. This suggests a mechanism where the compound could reduce inflammation by altering cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride:

  • Antimicrobial Efficacy : A study found that derivatives containing the trifluoromethoxy group exhibited superior antimicrobial properties compared to their non-fluorinated counterparts, emphasizing the importance of this functional group in enhancing biological activity .
  • In Vitro Studies : In vitro assays demonstrated that the compound could inhibit the growth of various pathogens, with specific attention to its effects on Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
  • Inflammation Models : In models of inflammation, the compound showed significant reductions in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

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